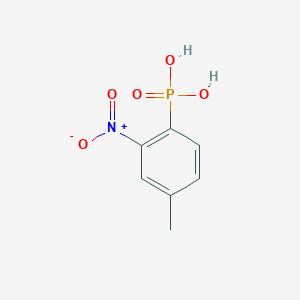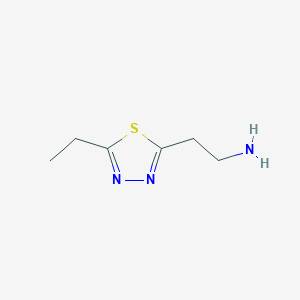
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine is a chemical compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The process involves the continuous addition of reactants to a reactor, where the reaction takes place under controlled conditions, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiadiazoles.
Scientific Research Applications
Agriculture: It has been investigated for its pesticidal properties, making it a candidate for developing new insecticides and herbicides.
Materials Science: The compound's unique chemical structure makes it suitable for use in the synthesis of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes in pathogens.
Comparison with Similar Compounds
2-(5-Ethyl-1,3,4-thiadiazol-2-yl)ethanamine is similar to other thiadiazole derivatives, such as 2-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine and 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine. its unique ethyl group at the 5-position contributes to its distinct chemical and biological properties, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it an important subject of research, with ongoing studies aimed at exploring its full range of capabilities.
Properties
Molecular Formula |
C6H11N3S |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H11N3S/c1-2-5-8-9-6(10-5)3-4-7/h2-4,7H2,1H3 |
InChI Key |
NQJCAMCJXULAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


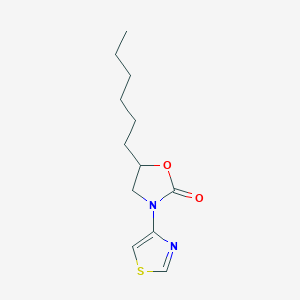
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
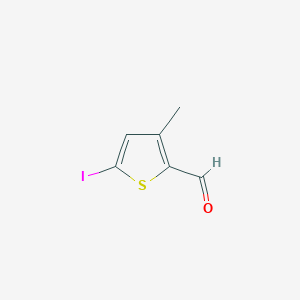
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
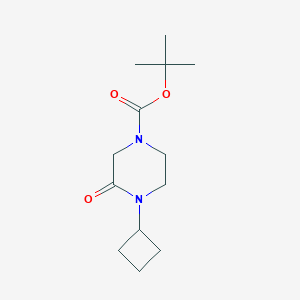
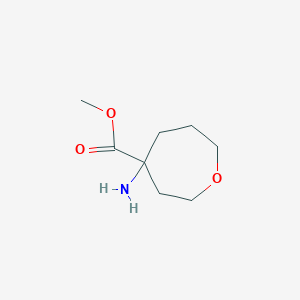
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
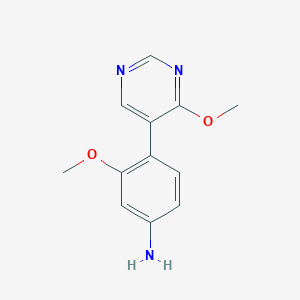
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
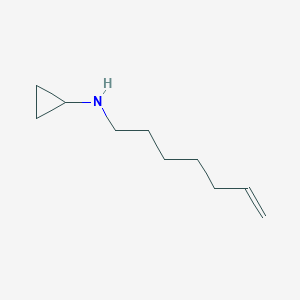
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
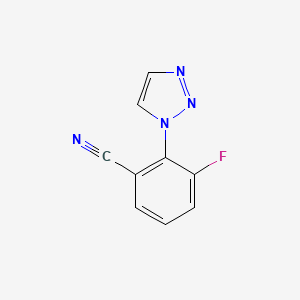
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
